Naftalofos
Overview
Description
Mechanism of Action
Target of Action
Naftalofos is an organophosphorus insecticide and veterinary anthelmintic drug . Its primary target is the enzyme cholinesterase . Cholinesterase plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, this compound disrupts normal nerve function, leading to the death of parasitic nematodes .
Mode of Action
This compound interacts with its target, cholinesterase, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. The excess acetylcholine overstimulates the nerves, causing paralysis and eventual death of the parasitic nematodes .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the nervous system by affecting the cholinergic pathway . The accumulation of acetylcholine due to the inhibition of cholinesterase leads to overstimulation of the nerves, disrupting normal nerve signaling and leading to paralysis and death of the parasites .
Pharmacokinetics
As an organophosphorus compound, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of this compound, determining how much of the drug reaches its target site to exert its effect.
Result of Action
The primary result of this compound action at the molecular and cellular level is the disruption of normal nerve function. By inhibiting cholinesterase and causing an accumulation of acetylcholine, this compound overstimulates nerve cells, leading to paralysis and death of parasitic nematodes . This makes this compound effective as an anthelmintic drug.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited, it is known that factors such as temperature, pH, and presence of other chemicals can affect the stability and activity of many pesticides . Additionally, the physical state of this compound is solid, and it has a melting point of 174°C , suggesting that it may be stable under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Naftalofos plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to the accumulation of acetylcholine . This interaction is critical in its function as a pesticide, as it affects the nervous systems of pests.
Cellular Effects
This compound impacts various cell types and cellular processes. In neuronal cells, it inhibits acetylcholinesterase, leading to excessive accumulation of acetylcholine, which can cause continuous nerve signal transmission and eventually result in neurotoxicity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting normal enzymatic activities.
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in synaptic clefts . The excessive acetylcholine overstimulates cholinergic receptors, causing prolonged nerve impulses and potential neurotoxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound in vitro and in vivo studies has shown persistent inhibition of acetylcholinesterase, leading to prolonged neurotoxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant toxicity. At high doses, this compound can lead to severe neurotoxic effects, including convulsions, respiratory failure, and even death . Threshold effects are observed, where a certain dosage level results in a marked increase in toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation and detoxification. It interacts with enzymes such as cytochrome P450, which metabolizes this compound into less toxic compounds . These metabolic processes are crucial for reducing the toxicity of this compound and facilitating its excretion from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high lipid content, such as the nervous system, due to its lipophilic nature.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . It may also localize to synaptic vesicles in neuronal cells, where it exerts its inhibitory effects on acetylcholinesterase. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naftalofos can be synthesized through the reaction of N-hydroxynaphthalimide with diethyl phosphorochloridate . The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve a product with over 98% purity .
Chemical Reactions Analysis
Types of Reactions: Naftalofos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphate esters.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the diethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products:
Oxidation: Phosphate esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalimide derivatives.
Scientific Research Applications
Naftalofos has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to parasitic infections and their treatment.
Medicine: Investigated for its potential use in developing new anthelmintic drugs.
Industry: Utilized in the development of sensors for detecting food and environmental samples.
Comparison with Similar Compounds
Naphthalophos: Another organophosphate compound with similar anthelmintic properties.
Phosphoric acid, diethyl ester, N-naphthalimide deriv.: Shares structural similarities with Naftalofos.
Uniqueness: this compound is unique due to its specific inhibition of cholinesterase and its effectiveness against a broad range of parasitic nematodes . Its stability and high purity make it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) diethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO6P/c1-3-21-24(20,22-4-2)23-17-15(18)12-9-5-7-11-8-6-10-13(14(11)12)16(17)19/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSIFYWAPWSAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042193 | |
Record name | Naftalofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1491-41-4 | |
Record name | Naftalofos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1491-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftalofos [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naftalofos | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naftalofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naftalofos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTALOFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5IT2P8H5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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